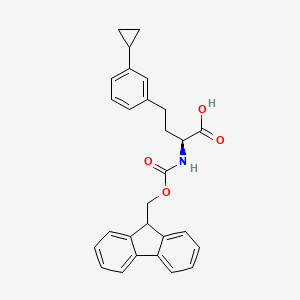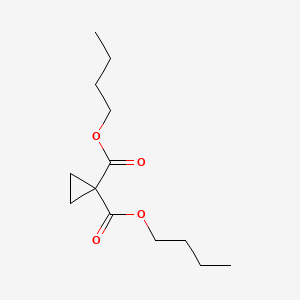![molecular formula C15H11NO B12843454 (3'-Formyl[1,1'-biphenyl]-4-yl) acetonitrile CAS No. 893734-42-4](/img/structure/B12843454.png)
(3'-Formyl[1,1'-biphenyl]-4-yl) acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3’-Formyl[1,1’-biphenyl]-4-yl) acetonitrile is an organic compound characterized by the presence of a formyl group and an acetonitrile group attached to a biphenyl structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the Vilsmeier-Haack reaction, which uses a formylating agent generated in situ from dimethylformamide (DMF) and phosphorus oxychloride (POCl3) . The reaction proceeds via electrophilic aromatic substitution, leading to the formation of the formylated biphenyl intermediate. Subsequent reaction with acetonitrile under basic conditions introduces the acetonitrile group.
Industrial Production Methods
Industrial production of (3’-Formyl[1,1’-biphenyl]-4-yl) acetonitrile may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(3’-Formyl[1,1’-biphenyl]-4-yl) acetonitrile undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The acetonitrile group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: (3’-Carboxy[1,1’-biphenyl]-4-yl) acetonitrile.
Reduction: (3’-Hydroxy[1,1’-biphenyl]-4-yl) acetonitrile.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(3’-Formyl[1,1’-biphenyl]-4-yl) acetonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of (3’-Formyl[1,1’-biphenyl]-4-yl) acetonitrile involves its reactivity towards various chemical reagents. The formyl group acts as an electrophile, making it susceptible to nucleophilic attack, while the acetonitrile group can participate in nucleophilic substitution reactions. These properties make it a versatile intermediate in organic synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Fluoro-3’-formyl[1,1’-biphenyl]-4-carbonitrile
- 3’-Formyl[1,1’-biphenyl]-2-carbonitrile
- 3-(4-Formylphenyl)benzoic acid
Uniqueness
(3’-Formyl[1,1’-biphenyl]-4-yl) acetonitrile is unique due to the specific positioning of the formyl and acetonitrile groups on the biphenyl structure, which imparts distinct reactivity and properties compared to its analogs. This makes it particularly useful in targeted synthetic applications where specific functional group interactions are required.
Propriétés
Numéro CAS |
893734-42-4 |
|---|---|
Formule moléculaire |
C15H11NO |
Poids moléculaire |
221.25 g/mol |
Nom IUPAC |
2-[4-(3-formylphenyl)phenyl]acetonitrile |
InChI |
InChI=1S/C15H11NO/c16-9-8-12-4-6-14(7-5-12)15-3-1-2-13(10-15)11-17/h1-7,10-11H,8H2 |
Clé InChI |
FMALDIMCZYYZEY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)C2=CC=C(C=C2)CC#N)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![13-Aminohexacyclo[18.3.1.05,23.08,22.09,14.015,21]tetracosa-1,3,5(23),6,8,10,12,14,20(24),21-decaene-16,19-dione](/img/structure/B12843399.png)
![4-(4-Chlorophenyl)-1-[4-(4-fluorophenyl)-4-oxobutyl]-4-piperidyl decanoate hydrochloride](/img/structure/B12843408.png)


![Acetamide,N-cyclohexyl-2-[(8-fluoro-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-methyl-](/img/structure/B12843433.png)
![(2Z)-2-[(2E)-2-[3-[(E)-2-(3,3-dimethyl-1-phenylindol-1-ium-2-yl)ethenyl]-2H-pyran-5-ylidene]ethylidene]-3,3-dimethyl-1-phenylindole;tetrafluoroborate](/img/structure/B12843440.png)

![N-(1-(3-Chlorophenyl)-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)-2-(diethylamino)acetamide](/img/structure/B12843451.png)




![N-(Cyclohexylmethyl)-2-[(8-Fluoro-2H-1,2,4-Triazino[5,6-b]Indol-3-ylThio]-Acetamide](/img/structure/B12843466.png)
